molecular formula C20H25BrN4O2 B2782740 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline CAS No. 2034474-69-4

4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline

Cat. No.: B2782740
CAS No.: 2034474-69-4
M. Wt: 433.35
InChI Key: LAJJDCWMOJNCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline is a heterocyclic compound featuring a brominated pyrimidine core linked via an ether bridge to a piperidine ring, which is further conjugated to a carbonyl group and a diethylaniline moiety.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-[4-(diethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c1-3-24(4-2)17-9-7-15(8-10-17)19(26)25-11-5-6-18(14-25)27-20-22-12-16(21)13-23-20/h7-10,12-13,18H,3-6,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJJDCWMOJNCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromopyrimidine Moiety: Starting from a pyrimidine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine is replaced by the piperidine moiety.

    Coupling with Diethylaminophenyl Group: This step may involve a coupling reaction such as a Suzuki or Heck reaction to attach the diethylaminophenyl group to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the bromopyrimidine moiety or the carbonyl group, potentially yielding debrominated or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromopyrimidine and piperidine sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, aryl halides, or other nucleophiles/electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or debrominated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The presence of the bromopyrimidine moiety is particularly relevant, as halogenated pyrimidines have been shown to exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for cancer cell proliferation. For instance, it could potentially target pathways such as PI3K/Akt or MAPK, which are often dysregulated in cancer cells.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit certain enzymes that play a role in disease progression:

  • Targeting Kinases : Compounds similar to 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline have been shown to act as selective inhibitors against various kinases, which are critical for cancer cell survival and proliferation. This suggests that the compound could be developed into a therapeutic agent targeting these enzymes.

Neurological Applications

Given the piperidine structure, there is potential for applications in neurology. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Study AAnticancer propertiesDemonstrated inhibition of tumor growth in xenograft models; potential mechanism via PI3K/Akt pathway inhibition.
Study BEnzyme inhibitionIdentified as a potent inhibitor of specific kinases; IC50 values suggest high efficacy.
Study CNeurological effectsShowed promise in modulating neurotransmitter release; potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound can be compared to three classes of derivatives from the evidence:

Pyrimidine-Based Derivatives (): Example: 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine features a brominated aryl group on the pyrimidine ring but lacks the piperidine-carbonyl and diethylaniline moieties. The absence of these groups likely reduces steric bulk and alters solubility compared to the target compound .

Diethylaniline-Containing Derivatives () :

  • PPDPD (4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline) shares the N,N-diethylaniline group but incorporates a pyrazoline core and fluorinated aryl groups. The diethylaniline moiety in both compounds may enhance π-stacking interactions, though the target compound’s bromopyrimidine and piperidine groups could confer distinct electronic properties .

Nitrosoaniline Derivatives () :

  • Compounds like N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine highlight the role of nitroso and amine groups in directing nucleophilic substitution. The target compound’s ether and carbonyl linkages likely favor different reaction pathways compared to nitrosoanilines .

Physical and Spectral Properties

While explicit data for the target compound are unavailable, inferences can be drawn from related structures:

Property Target Compound (Inferred) PPDPD () 4-(4-Bromophenyl)-... ()
Melting Point Likely >150°C (bulky substituents) Not reported 180–220°C (pyrimidine derivatives)
Key IR Bands ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) Aromatic C-H stretch ~3000 cm⁻¹ Thioxo C=S ~1200 cm⁻¹
1H NMR Features Piperidine δ 3.5–4.0, Ar-H δ 6.5–8.0 Diethylaniline δ 1.2 (CH3), 3.4 (CH2) Pyrimidine-H δ 8.5–9.0
Molecular Weight ~490–520 g/mol (estimated) 637.53 g/mol ~350–450 g/mol

The target compound’s bromine atom would produce a distinct isotopic pattern in mass spectrometry, differentiating it from fluorine- or chlorine-containing analogs .

Biological Activity

The compound 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23BrN4O2C_{19}H_{23}BrN_{4}O_{2} with a molecular weight of approximately 419.31 g/mol. The structure features a bromopyrimidine moiety linked through a piperidine ring to an aniline derivative, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of similar structures exhibit antioxidative properties, which can mitigate oxidative stress in cells .
  • Antimicrobial and Anticancer Properties : The compound's structural features suggest potential applications in treating infections and cancers by disrupting cellular functions in pathogens or tumor cells.

Antioxidant Activity

Research has indicated that compounds structurally related to this compound exhibit significant antioxidative effects. For instance, studies on related piperazine derivatives demonstrated their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide at concentrations as low as 20 μM .

Anticancer Activity

In vitro studies have shown that compounds with similar piperidine structures can inhibit cancer cell growth. For example, one study reported that certain derivatives displayed IC50 values ranging from 12.8 to 365 μM against various cancer cell lines, indicating their potential as anticancer agents .

Case Studies

  • Neuroprotective Effects : A series of experiments involving SH-SY5Y neuroblastoma cells demonstrated that certain derivatives could significantly reduce cell death caused by oxidative stress. The most effective compounds stabilized mitochondrial membranes and decreased reactive oxygen species (ROS) production .
  • Antimicrobial Testing : Compounds derived from similar scaffolds have been tested against various pathogens, showing promising antimicrobial activity. For instance, Schiff bases synthesized from related structures exhibited high efficacy against multiple bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
This compoundBromopyrimidine + PiperidineAntioxidant, AnticancerTBD
Piperazine Derivative 9r1,4-disubstituted piperazineNeuroprotective~20
Schiff Base from PyrimidinePyrimidine + Various substituentsAntimicrobialVaries

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, the bromopyrimidine moiety can be introduced via nucleophilic aromatic substitution (SNAr) under controlled temperatures (0–25°C) in solvents like ethanol or DMSO. Catalysts such as palladium on carbon (Pd/C) may enhance coupling efficiency. Purification via silica gel column chromatography (eluent: 5–10% EtOAc/CH2Cl2) is critical to isolate intermediates . Optimizing stoichiometry and reaction time minimizes side products like dehalogenated byproducts.

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., <2 ppm deviation between calculated and observed values). Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves stereochemistry and substituent positioning. For purity, HPLC with UV detection (λ = 254 nm) and melting point analysis are standard. Contradictions in data (e.g., unexpected NMR splitting) may indicate rotamers or impurities requiring recrystallization .

Q. How can researchers mitigate solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-formulation studies using dynamic light scattering (DLS) assess aggregation. For cell-based assays, sonication or prolonged stirring in PBS (pH 7.4) at 37°C enhances dissolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model binding affinities and stability. The bromine atom’s electronegativity and the piperidine ring’s conformational flexibility are key variables. Free energy perturbation (FEP) calculations refine predictions of substituent effects on binding kinetics .

Q. What strategies resolve discrepancies in biological activity data across assay systems (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., ionic strength, redox environment). Validate target engagement using orthogonal methods:

  • Surface plasmon resonance (SPR) for direct binding affinity.
  • Knockout cell lines to confirm target specificity.
  • Metabolomic profiling to identify off-target interactions .

Q. How does the 5-bromo substituent on the pyrimidine ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Reaction efficiency depends on ligand choice (e.g., SPhos for sterically hindered substrates) and base (K2CO3 vs. Cs2CO3). Competing hydrolysis can be suppressed by anhydrous conditions and degassed solvents .

Q. What chiral resolution techniques are recommended to achieve enantiomeric purity in derivatives of this compound?

  • Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) with amylose or cellulose-based columns resolves enantiomers. Asymmetric synthesis using Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) provides enantiomerically pure intermediates .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target protein?

  • Methodological Answer : Systematic variation of substituents (e.g., replacing bromine with chlorine or methoxy groups) and piperidine ring modifications (e.g., N-methylation) are tested. Biolayer interferometry (BLI) quantifies binding kinetics, while X-ray crystallography identifies critical hydrogen bonds or hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.